Ethyl 1-acetylcyclopropanecarboxylate
Overview
Description
Ethyl 1-acetylcyclopropanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to light yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts significant ring strain and reactivity.
Mechanism of Action
Ethyl 1-acetylcyclopropanecarboxylate
is a chemical compound with the molecular formula C8H12O3 . It’s a liquid at room temperature .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant .
Solubility
The compound is very soluble, with a solubility of 16.6 mg/ml . This could influence its distribution in the body and its ability to reach its target sites.
Safety
The compound has been classified with the signal word “Warning”, and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
Ethyl 1-acetylcyclopropanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as those in the one-carbon metabolism pathway . These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which are important to consider in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized through the one-carbon metabolism pathway, which is critical for the biosynthesis of amino acids, nucleotides, and other essential biomolecules . These metabolic interactions can influence the overall metabolic flux and levels of various metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Ethyl 1-acetylcyclopropanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO). This reaction results in the formation of the cyclopropane ring . Another method involves the use of sulfonium salts and cycloalkane-1,3-diones, which can be reacted under mild conditions to produce the desired compound .
Chemical Reactions Analysis
Ethyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions due to the presence of the cyclopropane ring and ester functional groups. Some common reactions include:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Ethyl 1-acetylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 1-acetylcyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopropanecarboxylic acid: Lacks the acetyl group and ester functionality, making it less reactive in certain reactions.
Cyclopropyl methyl ketone: Contains a cyclopropane ring and a ketone group but lacks the ester functionality.
This compound is unique due to its combination of a cyclopropane ring, acetyl group, and ester functionality, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
ethyl 1-acetylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZFIFAESWGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283820 | |
Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-03-2 | |
Record name | 32933-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 1-acetylcyclopropanecarboxylate in the synthesis of DQ-113?
A1: this compound serves as a crucial starting material in the synthesis of DQ-113 []. The compound participates in a Reformatsky reaction with ethyl bromofluoroacetate. This reaction forms a key intermediate that ultimately leads to the formation of the C-7 substituent in DQ-113. This synthetic route is advantageous as it avoids the use of expensive fluorinating agents and low-temperature conditions [].
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